2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile
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Overview
Description
2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a phenyl group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile typically involves the reaction of furan-2-carbaldehyde with phenylacetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this synthesis include Lewis acids such as zinc chloride or aluminum chloride. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-[(Furan-2-ylmethyl)(phenyl)amino]acetonitrile.
Phenylacetonitrile: Another precursor used in the synthesis.
Furan-2-carboxylic acid: A product formed from the oxidation of the furan ring.
Uniqueness
This compound is unique due to its combination of a furan ring, a phenyl group, and an acetonitrile group. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[N-(furan-2-ylmethyl)anilino]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-8-9-15(11-13-7-4-10-16-13)12-5-2-1-3-6-12/h1-7,10H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFPVECRSFDQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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